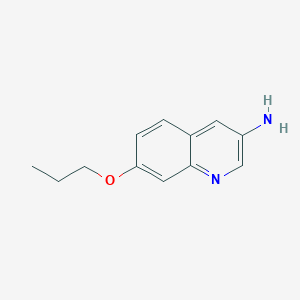
2-(Difluoromethoxy)-6-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Difluorométhoxy)-6-méthylnaphtalène est un composé organique caractérisé par la présence d'un groupe difluorométhoxy et d'un groupe méthyle lié à un cycle naphtalène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Difluorométhoxy)-6-méthylnaphtalène implique généralement l'introduction du groupe difluorométhoxy dans le cycle naphtalène. Une méthode courante est la réaction du 6-méthylnaphtalène avec des agents de difluorométhylation dans des conditions spécifiques. Par exemple, l'utilisation d'éthers difluorométhyliques en présence d'une base peut faciliter la formation du composé souhaité .
Méthodes de production industrielle
La production industrielle du 2-(Difluorométhoxy)-6-méthylnaphtalène peut impliquer des procédés de difluorométhylation à grande échelle. Ces procédés utilisent souvent des réactifs et des catalyseurs de difluorométhylation avancés pour obtenir des rendements et une pureté élevés. Les conditions de réaction sont optimisées pour garantir une production efficace tout en minimisant les sous-produits .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Difluorométhoxy)-6-méthylnaphtalène peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des naphtoquinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés hydro.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire de nouveaux groupes fonctionnels dans le cycle naphtalène.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des naphtoquinones, tandis que les réactions de substitution peuvent produire divers naphtalènes substitués .
4. Applications de la recherche scientifique
Le 2-(Difluorométhoxy)-6-méthylnaphtalène a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements.
5. Mécanisme d'action
Le mécanisme d'action du 2-(Difluorométhoxy)-6-méthylnaphtalène implique son interaction avec des cibles moléculaires spécifiques. Le groupe difluorométhoxy peut améliorer la capacité du composé à former des liaisons hydrogène et à interagir avec les enzymes ou les récepteurs. Ces interactions peuvent moduler les voies biologiques et entraîner divers effets physiologiques .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-6-methylnaphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-6-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Trifluorométhoxy)-6-méthylnaphtalène
- 2-(Méthoxy)-6-méthylnaphtalène
- 2-(Difluorométhoxy)-naphtalène
Unicité
Le 2-(Difluorométhoxy)-6-méthylnaphtalène est unique en raison de la présence du groupe difluorométhoxy, qui lui confère des propriétés chimiques et physiques distinctes. Comparé à ses analogues, ce composé peut présenter une stabilité, une réactivité et une activité biologique améliorées .
Propriétés
Formule moléculaire |
C12H10F2O |
|---|---|
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-6-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-2-3-10-7-11(15-12(13)14)5-4-9(10)6-8/h2-7,12H,1H3 |
Clé InChI |
YKSVEKZNMBSIKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




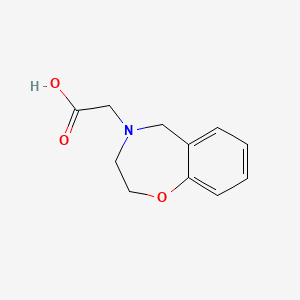



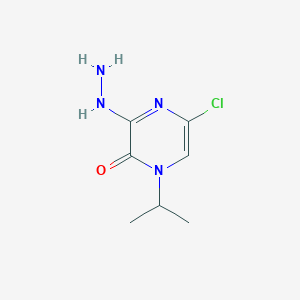


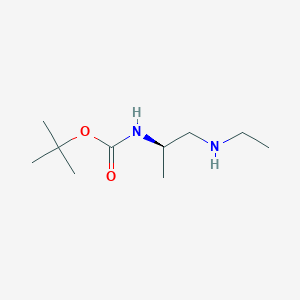
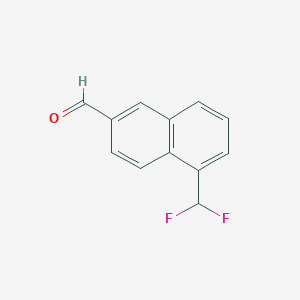
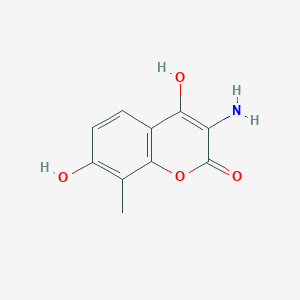
![2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
